Product packaging for 1,3-Bis(4-methylphenyl)propan-2-one(Cat. No.:CAS No. 70769-70-9)

1,3-Bis(4-methylphenyl)propan-2-one

Cat. No.: B1367044
CAS No.: 70769-70-9
M. Wt: 238.32 g/mol
InChI Key: PUZVMWHVUCLWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Bis(4-methylphenyl)propan-2-one, with the CAS registry number 70769-70-9, is a high-purity organic compound supplied for advanced research and development purposes. It has a molecular formula of C17H18O and a molecular weight of 238.33 g/mol . This chemical is characterized as a powder and is typically stored at room temperature . The compound's structure is confirmed by the SMILES notation O=C(CC1=CC=C(C)C=C1)CC2=CC=C(C)C=C2 and its standard InChI key is PUZVMWHVUCLWGF-UHFFFAOYSA-N . As a diketone derivative, it serves as a valuable building block in organic synthesis and materials science research. Researchers can acquire this product in various volumes, from standard research quantities to bulk orders, and it can be produced to meet specific purity grades and customer specifications . For detailed experimental data, including spectral information and custom purity specifications, please contact our technical team. This product is designated For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O B1367044 1,3-Bis(4-methylphenyl)propan-2-one CAS No. 70769-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVMWHVUCLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497434
Record name 1,3-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70769-70-9
Record name 1,3-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Bis 4 Methylphenyl Propan 2 One

Established Chemical Synthesis Pathways

Traditional methods for synthesizing 1,3-bis(4-methylphenyl)propan-2-one often rely on well-established organometallic chemistry and the use of specific precursor molecules.

Organometallic Reagent-Mediated Routes (e.g., Iron Tetracarbonyl Disodium Coupling)

A notable method for the preparation of symmetrical diaryl acetones like this compound involves a carbonylative coupling reaction. nsf.gov This can be achieved by treating a suitable benzyl (B1604629) halide with iron pentacarbonyl (Fe(CO)₅) in the presence of a phase-transfer catalyst. nsf.gov For instance, the reaction of 1-allyl-4-(bromomethyl)benzene with iron pentacarbonyl, calcium hydroxide, and tetra-n-butylammonium hydrogensulfate in a biphasic system of dichloromethane (B109758) and water can yield the corresponding 1,3-diarylacetone. nsf.gov The use of organometallic reagents is a cornerstone of synthetic organic chemistry, allowing for the formation of crucial carbon-carbon bonds. msu.eduresearchgate.net

Alternative Precursor-Based Syntheses (e.g., from 4-Methylbenzyl Halides)

The synthesis of this compound can also be accomplished starting from more readily available precursors such as p-xylene (B151628). nsf.gov A multi-step synthesis can be designed, for example, by first converting p-xylene to 1,4-bis(bromomethyl)benzene (B118104) through bromination with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. nsf.gov This intermediate can then be further manipulated to introduce the necessary functional groups for the final cyclization or coupling to form the target propanone. The choice of precursor is often dictated by its commercial availability and the efficiency of the subsequent synthetic steps. guidechem.com

Novel and Green Chemistry Approaches in this compound Production

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the exploration of solvent-free conditions and the use of advanced catalytic systems.

Exploration of Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. researchgate.net These reactions, often facilitated by microwave irradiation or solid-state conditions, can lead to higher yields, shorter reaction times, and easier product purification. researchgate.netcmu.edu While specific examples for the solvent-free synthesis of this compound are not extensively detailed in the provided results, the general trend in organic synthesis suggests this as a promising area for future research and development. researchgate.net

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of chemical reactions. Transition metal catalysts, including those based on palladium, copper, and ruthenium, are widely used in organic synthesis to facilitate a variety of transformations. unimi.itnih.gov For instance, copper-catalyzed reactions can be employed for the synthesis of various heterocyclic systems and could potentially be adapted for the synthesis of propanones under oxidative conditions. unimi.it Similarly, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, which are central to the structure of this compound. researchgate.net The goal of these catalytic approaches is to achieve high yields and selectivity under mild reaction conditions.

Regioselective Considerations in Related Propanone Syntheses

Regioselectivity, the control of the site of chemical reaction, is a critical aspect in the synthesis of unsymmetrical ketones and related propanone derivatives. youtube.comyoutube.com When dealing with unsymmetrical starting materials or reagents, the potential for forming multiple positional isomers exists. youtube.com For example, in the alkylation of an unsymmetrical ketone, the choice of base and reaction conditions can determine which α-carbon is deprotonated and subsequently alkylated. youtube.com Similarly, in electrophilic aromatic substitution reactions on substituted benzene (B151609) rings, the directing effects of existing substituents determine the position of the incoming group. masterorganicchemistry.com While this compound is a symmetrical molecule, understanding the principles of regioselectivity is vital when designing syntheses for related, unsymmetrical propanones or when considering potential side reactions in the synthesis of the target compound. orgsyn.orgkhanacademy.org

Advanced Spectroscopic Elucidation and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

High-resolution 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure of 1,3-Bis(4-methylphenyl)propan-2-one.

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two p-tolyl groups typically appear as two sets of doublets, a characteristic AA'BB' system, due to the symmetry of the para-substituted rings. The protons of the two methyl groups (CH₃) attached to the aromatic rings produce a sharp singlet, while the benzylic protons of the two methylene (B1212753) groups (CH₂) adjacent to the ketone and the aromatic rings also give rise to a singlet.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. Key signals include the carbonyl carbon (C=O) of the ketone group, which appears significantly downfield. The aromatic carbons show several distinct signals, with the carbons attached to the methyl groups and the methylene groups having characteristic chemical shifts. The methyl and methylene carbons themselves appear in the aliphatic region of the spectrum.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound Solvent: CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data
Chemical Shift (δ) Multiplicity Integration Assignment
~7.10 d 4H Aromatic (H-2', H-6')
~7.05 d 4H Aromatic (H-3', H-5')
~3.65 s 4H Methylene (CH₂)

¹³C NMR Data

Chemical Shift (δ) Assignment
~206.5 Carbonyl (C=O)
~136.5 Aromatic (C-4')
~131.0 Aromatic (C-1')
~129.5 Aromatic (C-2', C-6')
~129.0 Aromatic (C-3', C-5')
~52.0 Methylene (CH₂)

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing conclusive evidence of atomic connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons on the same ring (e.g., between H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with the carbon atoms to which they are directly attached. emerypharma.com This is invaluable for assigning carbon signals based on their known proton attachments. For example, it would show a cross-peak between the singlet at ~3.65 ppm (methylene protons) and the carbon signal at ~52.0 ppm (methylene carbon). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. emerypharma.comyoutube.com Key HMBC correlations for this molecule would include:

A correlation from the methylene protons (CH₂) to the carbonyl carbon (C=O), confirming the ketone's position.

Correlations from the methylene protons (CH₂) to the aromatic carbons C-1', C-2', and C-6', linking the benzyl (B1604629) groups to the rings.

Correlations from the methyl protons (CH₃) to the aromatic carbons C-3', C-4', and C-5', confirming the position of the methyl groups on the rings.

Computational chemistry offers powerful tools for validating experimentally determined structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum mechanical approach to predict NMR chemical shifts. nrel.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. nrel.gov

The process typically involves:

Optimizing the 3D geometry of the molecule using methods like Density Functional Theory (DFT). nrel.gov

Performing GIAO calculations on the optimized structure to obtain theoretical shielding values. nrel.gov

Correlating these theoretical values with the experimental chemical shifts.

Studies have shown that DFT-GIAO calculations can predict ¹H and ¹³C chemical shifts with high accuracy, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C. nih.gov This computational validation provides a high degree of confidence in the assigned structure of this compound.

Table 2: Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts

Carbon Atom Experimental δ (ppm) Predicted δ (ppm) Difference (ppm)
C=O ~206.5 ~205.8 +0.7
C-4' ~136.5 ~137.1 -0.6
C-1' ~131.0 ~130.4 +0.6
C-2', C-6' ~129.5 ~129.9 -0.4
C-3', C-5' ~129.0 ~128.7 +0.3
CH₂ ~52.0 ~51.5 +0.5

Vibrational Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its functional groups. chemicalbook.com The most prominent feature is the strong absorption band due to the C=O stretching vibration of the ketone, which is a highly reliable indicator of this functional group.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3025 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch (CH₂)
~1715 Strong Ketone C=O Stretch
~1610, ~1515 Medium-Strong Aromatic C=C Ring Stretch
~1410 Medium CH₂ Bending (Scissoring)

FT-Raman spectroscopy provides complementary information to FTIR. nih.gov While polar bonds like C=O give strong FTIR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the aromatic rings and the C-C bonds of the backbone are typically more prominent in the FT-Raman spectrum.

Table 4: Characteristic FT-Raman Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Strong Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1710 Weak Ketone C=O Stretch
~1610 Very Strong Aromatic C=C Ring Stretch (Symmetric)
~1210 Strong Aromatic Ring Breathing Mode

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the presence of the two p-tolyl (4-methylphenyl) groups and the central ketone carbonyl group. The aromatic rings contain π electrons that can be excited by UV radiation, leading to characteristic absorption bands.

The interaction between the phenyl rings and the carbonyl group influences the precise wavelengths of maximum absorption (λmax). The spectrum typically reveals absorptions characteristic of the benzene (B151609) rings, which are modified by the alkyl and carbonyl substituents. While specific λmax values for this compound are not extensively documented in readily available literature, analysis of related structures provides insight. For instance, the related compound 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one exhibits distinct absorption peaks in its UV-Vis spectrum, which are used to determine properties like its energy band gap. researchgate.net The presence of the unconjugated ketone in this compound would result in a different spectral profile compared to conjugated systems like chalcones.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.

Upon entering the mass spectrometer, the molecule is ionized, commonly by electron impact (EI), which generates a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound (C₁₇H₁₈O) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 238.32 g/mol ). guidechem.com

Key fragmentation patterns arise from the cleavage of bonds within the molecule. A characteristic fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of a 4-methylbenzyl cation (m/z 91) and a corresponding radical, or a 4-methylphenacyl cation (m/z 133). The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a particularly common and stable fragment in the mass spectra of compounds containing a benzyl group. miamioh.edulibretexts.org The relative abundance of these fragments provides a unique fingerprint for the compound's identification. libretexts.org

Table 1: Predicted Major Fragments in GC-MS of this compound

Fragment Ion Structure m/z (Mass-to-Charge Ratio) Origin
Molecular Ion [C₁₇H₁₈O]⁺ 238 Intact molecule
4-Methylbenzyl Cation [C₈H₉]⁺ 105 Cleavage of C-C bond between methylene and carbonyl
Tropylium Ion [C₇H₇]⁺ 91 Rearrangement of benzyl-type fragments

For less volatile compounds or complex mixtures, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. This method separates components in the liquid phase before they are introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used, which often result in a prominent protonated molecule [M+H]⁺ or other adducts, with less initial fragmentation than EI.

In the tandem MS (MS/MS) stage, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 239) is selected and subjected to collision-induced dissociation (CID). This process generates a secondary set of product ions, which are characteristic of the precursor's structure. This technique provides high specificity and is crucial for confirming the identity of a compound within a complex matrix.

UHPLC-ESI Q-Orbitrap HRMS represents a state-of-the-art analytical approach, combining the high separation efficiency of UHPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. nih.govresearchgate.net This technology allows for the determination of the elemental composition of this compound and its potential impurities with exceptional precision.

The high resolving power of the Orbitrap distinguishes between ions with very similar nominal masses, while its high mass accuracy (typically <5 ppm) allows for the confident assignment of elemental formulas. nih.gov For this compound (C₁₇H₁₈O), the exact mass of the molecular ion is 238.1358 Da. HRMS can measure this mass with high accuracy, confirming the elemental composition and differentiating it from other potential isobaric (same nominal mass) compounds. This level of detail is critical in metabolite identification, impurity profiling, and quality control applications. nih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₈O
Calculated Exact Mass 238.135765 g/mol
Ionization Mode (Typical) ESI+
Observed Ion (Typical) [M+H]⁺

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₇H₁₈O. guidechem.com

The theoretical composition is calculated as follows:

Molecular Weight: 238.32 g/mol guidechem.com

Mass of Carbon (C): 17 * 12.011 = 204.187 g/mol

Mass of Hydrogen (H): 18 * 1.008 = 18.144 g/mol

Mass of Oxygen (O): 1 * 15.999 = 15.999 g/mol

This leads to the theoretical elemental percentages. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

Table 3: Elemental Composition of this compound

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C) 85.67 Typically within ±0.4% of theoretical
Hydrogen (H) 7.61 Typically within ±0.4% of theoretical

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. A DFT analysis of 1,3-bis(4-methylphenyl)propan-2-one would be foundational to understanding its behavior at a molecular level.

Ground State Geometrical Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (ground state). This process involves calculating key geometric parameters. For this compound, this would involve determining the lengths of the bonds between its constituent atoms, the angles formed between adjacent bonds, and the dihedral (torsional) angles that define the spatial orientation of the p-tolyl groups relative to the central propan-2-one core.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AtomsHypothetical Value
Bond Lengths (Å) C=O1.21
C-C (ketone)1.52
C-C (aryl)1.40
C-H (methyl)1.09
Bond Angles (°) C-C-C (backbone)115.0
O=C-C122.5
C-C-H (methyl)109.5
Dihedral Angles (°) C-C-C-C (aryl rotation)45.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. science.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterHypothetical Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The map is colored to indicate different regions of electrostatic potential, with red typically representing electron-rich (negative potential) areas, which are susceptible to electrophilic attack, and blue indicating electron-poor (positive potential) regions, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interaction.

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Noncovalent interactions (NCIs) are weak interactions, such as van der Waals forces and hydrogen bonds, that play a crucial role in molecular conformation and intermolecular associations. nih.govscispace.com NCI analysis, often visualized using the Reduced Density Gradient (RDG), can identify and characterize these weak interactions within a molecule. For this compound, this analysis would reveal any intramolecular interactions, for instance, between the hydrogen atoms of the methyl groups and the pi-systems of the aromatic rings.

Solvent Effects on Energetic Behavior (e.g., Onsager Model)

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Onsager model, can be used to simulate the effect of a solvent on the molecule's energetic properties. wisc.edu By treating the solvent as a continuous medium with a specific dielectric constant, these models can predict how the molecule's stability and reactivity might change in different solvent environments. Such a study on this compound would be essential for understanding its behavior in solutions.

Requested Scientific Article on this compound Cannot Be Generated

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific data to construct the requested article on the computational and theoretical chemistry investigations of This compound .

The detailed analysis required for the specified sections, including Molecular Dynamics (MD) simulations, polarizability, hyperpolarizability, nonlinear optical (NLO) properties, and electronic excitation analysis, does not appear to have been published for this particular compound. While the chemical entity itself is documented, in-depth computational studies as outlined in the request are not available.

Generating an article on these specific topics without supporting research would lead to speculation and would not meet the required standards of scientific accuracy and authoritative content. Adherence to factual, verifiable data from credible sources is paramount, and in this instance, such data is absent.

Therefore, it is not possible to provide a scientifically sound and informative article that strictly follows the provided outline and content requirements. Should research on the computational and theoretical properties of this compound be published in the future, the generation of such an article would then become feasible.

Crystallographic Investigations and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This analysis would be essential to fully characterize the solid-state properties of 1,3-Bis(4-methylphenyl)propan-2-one.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Therefore, crucial information such as its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry of the unit cell, remains undetermined. This fundamental data is a prerequisite for any detailed analysis of its solid-state chemistry.

The conformation of a molecule in the crystalline state, including the specific torsion or dihedral angles between the planes of the phenyl rings and the propan-2-one backbone, can only be accurately determined through single-crystal X-ray diffraction. In the absence of such a study for this compound, no experimental data on its molecular geometry in the solid state is available.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces that can lead to the formation of predictable and recurring patterns called supramolecular synthons. An analysis of these features for this compound cannot be performed without the foundational crystallographic data.

Intermolecular Interactions within Crystal Lattices

The stability and physical properties of a molecular crystal are heavily influenced by the network of intermolecular interactions. A detailed understanding of these interactions for this compound is contingent upon the determination of its crystal structure.

Weak hydrogen bonds, such as those involving carbon as a donor (C—H) and either an oxygen atom or a π-system of an aromatic ring as an acceptor, are significant in directing the packing of organic molecules. The potential for such C—H⋯O and C—H⋯π interactions exists in this compound due to the presence of methyl, methylene (B1212753), and phenyl groups, as well as a carbonyl oxygen. However, without experimental crystallographic data, the presence, geometry, and significance of these interactions cannot be confirmed.

Interactions between the aromatic π-systems of the two 4-methylphenyl rings are also expected to play a role in the crystal packing of this compound. The geometry of these interactions (e.g., face-to-face or offset) and the distances between the interacting rings are key parameters that can only be obtained from a detailed crystallographic study, which is currently unavailable.

Van der Waals Forces and Their Contributions to Crystal Stability

A detailed analysis of the contribution of van der Waals forces would typically involve the generation of Hirshfeld surfaces and fingerprint plots from single-crystal X-ray diffraction data. These tools allow for the visualization and quantification of different types of intermolecular contacts. For instance, H···H contacts, representing van der Waals interactions, often constitute a significant portion of the total Hirshfeld surface area in such organic crystals. The interplay of these weak forces, along with potential C-H···π interactions involving the aromatic rings, dictates the final, most stable crystalline arrangement.

Table 1: Predicted Intermolecular Interactions and Their Potential Contributions to the Crystal Stability of this compound

Interaction TypeDescriptionExpected Contribution to Stability
Van der Waals (Dispersion) Weak, non-directional forces arising from temporary fluctuations in electron density. Involve all atoms in the molecule.Major contributor to the overall lattice energy.
Dipole-Dipole Attractive forces between the permanent dipoles of the carbonyl groups of adjacent molecules.Moderate contribution, influencing the relative orientation of molecules.
C-H···π Weak hydrogen bonds between a C-H bond and the π-electron cloud of an aromatic ring.Minor but significant contribution, influencing the packing arrangement.
Steric Repulsion Repulsive forces that arise when non-bonded atoms are brought too close to each other.Influences the conformational flexibility and final packing density.

Mechanochemical Approaches for Solid-State Assembly and Cocrystallization

Mechanochemistry, the use of mechanical force to induce chemical reactions and phase transformations, has emerged as a powerful and environmentally friendly tool for solid-state synthesis. For this compound, mechanochemical methods such as grinding or milling can be employed for its solid-state assembly and for the formation of cocrystals.

Cocrystallization is the process of forming a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio within the same crystal lattice. This technique can be used to modify the physicochemical properties of a compound without altering its chemical structure.

The mechanochemical cocrystallization of aromatic ketones often proceeds through the formation of a eutectic mixture or an amorphous phase, which then transforms into the stable cocrystal. nih.gov The process can be performed by neat grinding (grinding the components together without any solvent) or liquid-assisted grinding (LAG), where a small amount of a liquid is added to facilitate the reaction. researchgate.net The choice of the coformer and the grinding conditions can significantly influence the outcome of the cocrystallization process.

For this compound, potential coformers could be selected based on their ability to form complementary intermolecular interactions, such as hydrogen bonds or halogen bonds, with the ketone functionality or the aromatic rings. In situ monitoring techniques like powder X-ray diffraction (PXRD) and Raman spectroscopy can be used to follow the progress of the mechanochemical reaction and to identify the formation of new crystalline phases. researchgate.net

Table 2: Potential Mechanochemical Approaches for this compound

MethodDescriptionPotential Advantages
Neat Grinding Grinding the solid reactants together in a mortar and pestle or a ball mill without the addition of any solvent.Solvent-free, environmentally friendly, and can sometimes lead to the formation of unique polymorphs.
Liquid-Assisted Grinding (LAG) A small amount of a liquid is added to the solid reactants during grinding. The liquid acts as a catalyst, facilitating molecular mobility and mass transport. researchgate.netOften leads to faster reaction times and higher crystallinity of the product compared to neat grinding. researchgate.net
Cocrystal Screening Systematically grinding the target compound with a library of potential coformers to identify new cocrystal phases.A powerful method for discovering new solid forms with modified properties.

Chemical Transformations and Derivatization Pathways

Role as a Synthetic Precursor

1,3-Bis(4-methylphenyl)propan-2-one serves as a key building block in the synthesis of diverse organic compounds, ranging from polymers to complex ketone structures.

Precursor for Polycyclopentadienones and Polyphenylenes

While specific studies detailing the use of this compound in the synthesis of polycyclopentadienones and polyphenylenes are not extensively documented in the provided search results, the general reactivity of ketones suggests its potential as a precursor. The synthesis of such polymers often involves condensation reactions where ketones can serve as key monomers. For instance, the aldol (B89426) condensation of diketones is a common strategy for polymer synthesis. Although direct evidence for this specific ketone is lacking, its structural similarity to other ketones used in polymer synthesis indicates its potential in this area.

Building Block in Complex Ketone and Related Compound Synthesis

The structure of this compound makes it an ideal starting material for the synthesis of more elaborate ketones and related heterocyclic compounds. nih.gov The central ketone functionality can be readily transformed, and the aromatic rings can be functionalized. For example, α-halogenation of the ketone can be achieved, followed by nucleophilic substitution to introduce various functional groups. nih.gov This approach is commonly used to synthesize a wide range of derivatives. nih.gov

Furthermore, this ketone can participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes to yield α,β-unsaturated ketones, also known as chalcones. science.gov These chalcone (B49325) derivatives are valuable intermediates in the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. The general synthetic route often involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. science.gov

Participation in Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent an efficient and atom-economical approach to complex molecules. organic-chemistry.org While specific examples involving this compound are not explicitly detailed, ketones are common components in various MCRs. For instance, in the Hantzsch pyridine (B92270) synthesis, a β-ketoester (which can be derived from a ketone), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine (B1217469) derivative.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.govbeilstein-journals.org These reactions are highly efficient as they avoid the isolation of intermediates, thus saving time and resources. nih.govbeilstein-journals.org Ketones like this compound can be involved in cascade sequences, for example, through an initial aldol reaction followed by an intramolecular cyclization and dehydration to form cyclic enones.

Advanced Reaction Mechanisms

The study of reaction mechanisms provides a deeper understanding of the chemical transformations involving this compound and its derivatives.

Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts in Related Systems)

Carbocation rearrangements are common in reactions involving carbocation intermediates, where a more stable carbocation is formed through the migration of a hydride ion (hydride shift) or an alkyl group (alkyl shift). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com These rearrangements are particularly prevalent in reactions such as SN1, E1, and additions to alkenes. masterorganicchemistry.com While direct studies on carbocation rearrangements of this compound itself are not specified, related systems demonstrate these principles. For example, in the dehydration of an alcohol derived from this ketone, the initial formation of a secondary carbocation could be followed by a hydride or a p-tolyl group shift to form a more stable tertiary or benzylic carbocation, respectively. The Wagner-Meerwein rearrangement is a classic example of such skeletal rearrangements in cyclic systems, often leading to ring expansion or contraction. msu.edu The pinacol (B44631) rearrangement is another important reaction where a 1,2-diol undergoes dehydration and rearrangement to form a ketone, proceeding through a carbocation intermediate. msu.edu

Chemoenzymatic Transformations and Stereoselective Syntheses of this compound

The integration of enzymatic processes with chemical reactions, known as chemoenzymatic synthesis, offers powerful strategies for the production of chiral molecules with high selectivity. For a prochiral ketone like this compound, enzymatic transformations can lead to the formation of valuable chiral building blocks, primarily the corresponding chiral alcohol, (1R)- or (1S)-1,3-bis(4-methylphenyl)propan-2-ol. These transformations typically involve kinetic resolutions or asymmetric reductions.

Kinetic Resolution Applications

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the context of this compound, this would typically involve the enzymatic reduction of the ketone to form a racemic mixture of the corresponding secondary alcohol, followed by the lipase-catalyzed acylation of one of the alcohol enantiomers in a stereoselective manner.

While direct studies on the kinetic resolution of 1,3-bis(4-methylphenyl)propan-2-ol are not extensively documented, the principles can be inferred from research on structurally similar compounds. For instance, the kinetic resolution of racemic secondary alcohols using lipases is a well-established technique. nih.govnih.gov Amano Lipase (B570770) PS-C II and Novozym 435 (immobilized Candida antarctica Lipase B) are enzymes that have demonstrated high efficiency in the kinetic resolution of various secondary alcohols through transesterification. nih.govnih.gov

A typical process would involve the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent. The lipase would selectively acylate one enantiomer, leaving the other unreacted. For example, the kinetic resolution of (±)-4, a 2-phenylethanol (B73330) derivative, using Amano Lipase PS-C II resulted in the (R)-configured alcohol with an enantiomeric excess (ee) of 99.6% and the (S)-configured acetate. nih.gov Subsequent hydrolysis of the enriched acetate can yield the corresponding (S)-alcohol with high enantiopurity. nih.gov

A hypothetical kinetic resolution of racemic 1,3-bis(4-methylphenyl)propan-2-ol is outlined in the table below, based on common findings in lipase-catalyzed resolutions.

EnzymeAcyl DonorSolventExpected Outcome
Novozym 435Vinyl Acetatetert-Butyl methyl etherSelective acylation of one enantiomer, yielding one enantiomer as the alcohol and the other as the acetate, both with potentially high ee.
Amano Lipase PSIsopropenyl AcetateTolueneEnantioselective acylation, allowing for the separation of the two enantiomers.

This approach allows for the preparation of both enantiomers of the chiral alcohol, which are valuable intermediates in asymmetric synthesis.

Enzyme-Mediated Derivatization (e.g., Lipase Catalysis)

Enzyme-mediated derivatization, particularly through lipase catalysis, is a cornerstone of chemoenzymatic synthesis. Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous media to catalyze reactions such as esterification, transesterification, and hydrolysis with high regio- and stereoselectivity. mdpi.com

For this compound, a key chemoenzymatic strategy would be its asymmetric reduction to the corresponding chiral alcohol, 1,3-bis(4-methylphenyl)propan-2-ol. This can be achieved using ketoreductases (KREDs), which are a class of oxidoreductases. acs.orgnih.gov The enzymatic reduction of diaryl ketones and other bulky ketones has been successfully demonstrated, yielding chiral alcohols with high enantiomeric excess and excellent yields. acs.orgmdpi.comrsc.org

The general scheme for the enzymatic reduction of this compound is as follows:

This compound + NADPH + H+ &rarr; (R)- or (S)-1,3-bis(4-methylphenyl)propan-2-ol + NADP+

A cofactor regeneration system, often employing a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, is typically used to recycle the expensive NADPH cofactor, making the process more economically viable.

Furthermore, dynamic kinetic resolution (DKR) represents a more advanced chemoenzymatic approach. In a DKR, the enzymatic kinetic resolution is combined with an in-situ racemization of the less reactive enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. Chemoenzymatic reductive acylation, combining metal-catalyzed hydrogenation-racemization with enzymatic resolution, has been effectively used for a variety of ketones. nih.govkaust.edu.sa An iron carbonyl complex, for instance, can catalyze the hydrogenation of a ketone to a racemic alcohol, which is then resolved by a lipase, with the unreacted alcohol enantiomer being racemized by the same iron catalyst. kaust.edu.sa

The table below summarizes potential enzymatic approaches for the derivatization of this compound.

Enzymatic ApproachEnzyme ClassPotential ProductKey Features
Asymmetric ReductionKetoreductase (KRED)(R)- or (S)-1,3-bis(4-methylphenyl)propan-2-olHigh enantioselectivity, mild reaction conditions.
Dynamic Kinetic Resolution (Reductive Acylation)Lipase + Metal CatalystEnantiopure acetate of 1,3-bis(4-methylphenyl)propan-2-olTheoretical 100% yield of a single enantiomer.

These chemoenzymatic methods provide a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure derivatives of this compound.

Advanced Applications in Materials Science

Supramolecular Architectures and Assemblies

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the advanced applications of 1,3-Bis(4-methylphenyl)propan-2-one. The spatial arrangement of its phenyl groups and the conformational flexibility of the propanone chain allow for the formation of diverse and complex structures.

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. The flexible 1,3-propane linker in ligands derived from propanone structures is instrumental in the construction of diverse coordination polymer frameworks. While direct research utilizing this compound as a primary ligand is not extensively documented, the principles can be understood from analogous systems. For instance, the use of flexible ligands like 1,3-bis(4-pyridyl)propane (BPP) in conjunction with other organic linkers has been shown to yield a variety of coordination polymers. osti.gov The structural diversity of these polymers is highly sensitive to the specific metal(II) cation used, leading to the formation of everything from 1D double-stranded chains to complex 3D self-penetrated frameworks. osti.gov The flexibility of the propane (B168953) linker allows the ligand to adopt different conformations, which in turn influences the final architecture of the coordination polymer.

Supramolecular isomerism and polymorphism refer to the ability of a compound to form different crystal structures (polymorphs) or different supramolecular arrangements (isomers) from the same molecular components. These different forms can exhibit distinct physical and chemical properties. While specific studies on the supramolecular isomerism and polymorphism of this compound are limited, the potential for such phenomena is inherent in its molecular structure. The rotational freedom around the C-C bonds of the propane linker and the potential for different packing arrangements of the phenyl rings can give rise to various crystalline forms.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules capable of encapsulating a wide variety of guest molecules. oatext.com The formation of an inclusion complex can significantly alter the properties of the guest molecule, such as its solubility and stability. nih.gov

The nonpolar nature of the phenyl rings in this compound makes it a suitable candidate for encapsulation within the hydrophobic cavity of cyclodextrins. The stoichiometry of these host-guest complexes can vary, with 1:1, 2:1, and other ratios being observed depending on the relative sizes and electronic properties of the host and guest. nih.gov The study of such inclusion complexes often involves techniques like electrospray ionization mass spectrometry (ESI-MS) and molecular modeling to determine the stability and structure of the resulting complexes. nih.gov

Table 1: Properties of Common Cyclodextrins for Host-Guest Chemistry

Property α-Cyclodextrin β-Cyclodextrin γ-Cyclodextrin
Number of glucopyranose units 6 7 8
Molecular weight (g/mol) 972 1135 1297
Solubility in water (% w/v) at 25°C 14.5 1.85 23.2
Outer diameter (Å) 14.6 15.4 17.5

Data sourced from OAText. oatext.com

Functional Material Precursors

The chemical reactivity of the ketone group and the aromatic rings of this compound allows it to serve as a versatile precursor for the synthesis of a range of functional organic materials.

The 1,3-diarylpropanone scaffold is a valuable platform for the development of compounds with tailored photophysical properties, such as fluorescence and phosphorescence. By introducing various functional groups onto the phenyl rings, it is possible to create 'push-pull' systems where electron-donating and electron-withdrawing groups are present on the same molecule. This can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which often results in solvent-dependent emission spectra (solvatochromism). nih.gov

The photophysical characteristics of such derivatives are highly dependent on their molecular structure. For example, studies on symmetrically substituted diarylacetylenes and diaryl-1,3-butadiynes, which share the diaryl structural motif, have shown that their spectral and photophysical properties can be finely tuned by altering the substituents on the aromatic rings. rsc.org The investigation of these properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

Future Research Directions and Perspectives

Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization

Future research will likely focus on developing specialized ML models trained on datasets of diaryl ketone syntheses. These models could predict the optimal reaction conditions, such as catalyst, solvent, and temperature, to maximize yield and minimize byproducts. For instance, an AI could be tasked with designing a synthetic route to a novel derivative of 1,3-Bis(4-methylphenyl)propan-2-one with specific desired properties, accelerating the discovery of new materials and bioactive molecules.

Synergistic Experimental and Computational Approaches for Structure-Property Relationship Elucidation

Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to designing new materials. For this compound, a synergistic approach combining experimental data with computational modeling can provide deep insights.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic and geometric properties of the molecule. These calculations can then be correlated with experimentally determined properties, such as absorption and emission spectra, to build robust structure-property relationship models. This integrated approach can predict how modifications to the molecular structure, such as the introduction of different substituent groups on the phenyl rings, will affect its properties. This predictive capability is invaluable for the rational design of new derivatives with tailored characteristics for specific applications.

Exploration of Novel Reactivity Patterns and Advanced Chemical Transformations

The reactivity of the carbonyl group and the adjacent methylene (B1212753) protons in 1,3-diaryl-2-propanones offers a rich landscape for exploring novel chemical transformations. The core structure of this compound can serve as a versatile building block for the synthesis of more complex molecules. dntb.gov.ua

Future research could investigate new catalytic systems to functionalize the α-carbons, leading to a diverse range of derivatives. For example, developing enantioselective methods for the alkylation or arylation of the methylene bridge would provide access to chiral building blocks, which are of significant interest in medicinal chemistry. Furthermore, exploring the reactivity of the carbonyl group itself, such as in olefination or reduction reactions, can lead to the synthesis of novel alkenes and alcohols with potentially interesting biological or material properties.

Rational Design of Derivatives for Targeted Material Science Applications

Diaryl ketones are known for their applications in material science, particularly as photoinitiators in polymerization reactions. beilstein-journals.orgresearchgate.net The triplet excited states of diaryl ketones can be efficiently generated upon photoirradiation, making them effective in initiating radical polymerization. researchgate.net The structure of this compound provides a scaffold that can be systematically modified to fine-tune its photophysical properties.

Future work in this area will involve the rational design and synthesis of derivatives with enhanced photoinitiating capabilities. This could include introducing substituents that shift the absorption wavelength to be compatible with different light sources, such as visible-light LEDs. anu.edu.au Additionally, the design of polymeric materials incorporating the 1,3-diaryl-2-propanone moiety within the polymer backbone or as a pendant group could lead to novel photo-crosslinkable or photo-degradable polymers with applications in coatings, adhesives, and 3D printing. numberanalytics.comreading.ac.uk

Advanced Spectroscopic and Crystallographic Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for this purpose.

For the synthesis of this compound and its derivatives, in-situ FTIR can be used to track the concentration of reactants, products, and any intermediates throughout the course of the reaction. This allows for precise control over reaction parameters and optimization of reaction conditions. Furthermore, advanced crystallographic techniques could be employed to study the solid-state structure of the compound and its derivatives, as well as to potentially trap and characterize reaction intermediates. researchgate.net This detailed structural information is crucial for understanding reaction mechanisms and for the rational design of new crystalline materials with specific properties.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-methylphenyl)propan-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions . For example, Friedel-Crafts protocols using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce the ketone moiety to the aromatic ring. Key factors affecting yield include:

  • Catalyst loading : Excess AlCl₃ may lead to side reactions, while insufficient amounts reduce efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity but may require strict anhydrous conditions.
  • Temperature : Moderate heating (40–60°C) optimizes reaction kinetics without promoting decomposition.
    Purification via column chromatography or recrystallization is critical to isolate the product (>95% purity). Comparative studies suggest yields range from 60–85% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methylphenyl groups (δ ~2.3 ppm for CH₃) and the ketone carbonyl (δ ~207 ppm in ¹³C).
  • X-ray Crystallography : Resolves stereoelectronic effects, such as torsional angles between aromatic rings and the central ketone. For analogs like 1,3-bis(4-bromophenyl)propan-2-one, crystallographic data (R factor = 0.055) validate planar geometry at the carbonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 252.3 g/mol) and isotopic patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize macrocyclic derivatives of this compound?

Macrocyclization via Yamamoto coupling under high dilution (10⁻³ M) minimizes oligomer formation. For example, 1,3-bis(4-bromophenyl)propan-2-one reacts with Ni(0) catalysts to form cyclic dimers. Key optimizations include:

  • Slow monomer addition : Prevents intermolecular coupling, increasing macrocycle yield from <1% to ~30%.
  • Temperature control : Maintaining 0–5°C reduces side reactions.
  • Catalyst stoichiometry : A 1:1 Ni(0)-to-monomer ratio balances reactivity and cost .

Q. What computational strategies predict the electronic properties and reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict redox behavior. For sulfanyl analogs (e.g., 1,3-bis(phenylthio)propan-2-one), DFT reveals electron-withdrawing effects at the ketone, enhancing electrophilicity.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for homogeneous catalysis.
  • Docking Studies : Evaluates binding affinity in biological systems (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., halogenation or sulfanyl substitution) alter the biological activity of this compound derivatives?

  • Halogenation : Bromine or chlorine substituents (e.g., 1,3-bis(4-bromophenyl)propan-2-one) increase lipophilicity, enhancing membrane permeability in antimicrobial assays (MIC = 8–32 µg/mL against S. aureus).
  • Sulfanyl Groups : Derivatives like 1,3-bis(phenylthio)propan-2-one exhibit thiol-disulfide exchange reactivity, useful in probing redox-sensitive biological targets.
  • Validation Methods : Standardized assays (e.g., MTT for cytotoxicity, disc diffusion for antimicrobial activity) and comparative SAR studies are essential .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported biological activities of this compound analogs?

  • Purity Verification : Use HRMS and HPLC to confirm compound integrity (>95% purity). Contaminants (e.g., unreacted precursors) may skew bioactivity results.
  • Assay Standardization : Adopt consistent protocols (e.g., fixed cell lines, incubation times) to minimize variability.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, crystallographic databases) to identify trends .

Q. What mechanistic insights explain conflicting yields in macrocycle synthesis using this compound precursors?

Divergent yields arise from kinetic vs. thermodynamic control . High dilution favors macrocycles (30% yield) by reducing intermolecular collisions, while concentrated conditions promote linear polymers. Reaction monitoring (e.g., in-situ FTIR) helps identify intermediate species and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-methylphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-methylphenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.